tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of tert-butyl 4-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The official IUPAC name for this compound is tert-butyl 4-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate, which accurately reflects the structural hierarchy and substitution patterns present in the molecule. The compound carries the Chemical Abstracts Service registry number 1610377-23-5, providing a unique identifier for database searches and regulatory documentation.
The systematic nomenclature reveals several key structural features that define the compound's architecture. The triazolo[4,3-a]azepine core represents a bicyclic system where a 1,2,4-triazole ring is fused to a seven-membered azepine ring through positions 4 and 3 respectively. This fusion pattern creates a rigid scaffold that influences the overall molecular conformation and binding properties. The tetrahydro designation indicates that the azepine ring contains four saturated carbon centers, specifically at positions 5, 6, 7, 8, and 9, which contributes to the molecule's three-dimensional flexibility.
The piperidine-1-carboxylate substituent at position 3 of the triazole ring introduces additional complexity to the molecular structure. The tert-butyl ester functionality provides steric bulk and influences the compound's physicochemical properties, including lipophilicity and metabolic stability. Alternative systematic names documented in chemical databases include 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester, which follows Chemical Abstracts Service naming conventions.
Molecular Geometry and Conformational Analysis
The molecular geometry of tert-butyl 4-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate exhibits significant conformational complexity due to the presence of multiple flexible ring systems and rotatable bonds. The triazolo-azepine bicyclic core adopts a non-planar conformation, with the seven-membered azepine ring displaying characteristic ring puckering that influences the overall molecular shape. Computational modeling studies of related triazolo-azepine systems suggest that the azepine ring preferentially adopts a chair-like or boat-like conformation to minimize ring strain and optimize orbital overlap.
The piperidine ring attached at the 4-position of the triazole maintains its characteristic chair conformation, which is energetically favored for six-membered saturated rings. The connection between the piperidine and triazolo-azepine systems occurs through a direct carbon-carbon bond, creating a rigid linkage that restricts rotation around this connection point. However, the tert-butyl carboxylate group introduces rotational freedom around the nitrogen-carbonyl bond, allowing for multiple conformational states that may be populated at ambient temperature.
The tert-butyl ester moiety contributes significant steric bulk to the molecular structure, potentially influencing the preferred conformations of nearby ring systems through non-bonded interactions. The three methyl groups of the tert-butyl unit adopt a tetrahedral arrangement around the quaternary carbon center, creating a spherical steric envelope that may restrict access to certain molecular regions. This steric hindrance plays a crucial role in determining the compound's binding selectivity and metabolic stability profiles.
Conformational analysis reveals that the molecule possesses several degrees of rotational freedom, primarily around the piperidine-triazole linkage and the carboxylate ester bond. These conformational states may interconvert rapidly at physiological temperatures, potentially allowing the molecule to adopt multiple binding conformations when interacting with biological targets. The preferred conformations are likely stabilized by intramolecular interactions, including potential hydrogen bonding between nitrogen lone pairs and proximate hydrogen atoms.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for tert-butyl 4-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate are not extensively documented in the available literature, structural analysis of related triazolo-azepine derivatives provides valuable insights into the expected solid-state behavior of this compound class. X-ray diffraction studies of similar bicyclic triazole systems demonstrate that these molecules typically crystallize in monoclinic or triclinic space groups, reflecting the inherent asymmetry introduced by the fused ring systems.
Crystallographic analysis of analogous compounds reveals characteristic intermolecular interactions that stabilize the crystal lattice structure. These include hydrogen bonding networks involving the triazole nitrogen atoms as both donors and acceptors, as well as carbon-hydrogen to nitrogen interactions that contribute to the overall packing efficiency. The presence of the bulky tert-butyl ester group likely influences the molecular packing arrangements, potentially creating channels or cavities within the crystal structure.
The seven-membered azepine ring in related structures typically adopts a puckered conformation in the solid state, consistent with theoretical predictions for ring strain minimization. Bond lengths and angles within the triazolo-azepine core generally fall within expected ranges for sp² hybridized nitrogen and carbon atoms in aromatic heterocycles. The fusion between the triazole and azepine rings creates specific geometric constraints that influence the overall molecular topology.
Thermal parameters derived from X-ray studies of similar compounds indicate that the azepine ring carbons exhibit higher thermal motion compared to the triazole core, suggesting greater conformational flexibility in solution. This flexibility may be important for biological activity, as it allows the molecule to adapt its conformation upon binding to target proteins. The rigid triazole core provides a stable scaffold for molecular recognition, while the flexible azepine ring may accommodate induced-fit binding mechanisms.
Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic characterization of tert-butyl 4-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate provides detailed information about its electronic structure and molecular dynamics. Proton nuclear magnetic resonance spectroscopy reveals characteristic resonances that allow for complete structural assignment and conformational analysis. The triazole proton, when present, typically appears as a distinctive downfield signal due to the electron-withdrawing nature of the nitrogen-rich heterocycle.
The azepine ring protons in the ¹H nuclear magnetic resonance spectrum appear as complex multiplets in the aliphatic region, reflecting the conformational flexibility of the seven-membered ring and the resulting chemical shift variations. The methylene protons adjacent to the triazole nitrogen show characteristic coupling patterns that provide information about ring conformation and dynamics. Integration ratios and chemical shift values are consistent with the proposed molecular structure and substitution pattern.
¹³C nuclear magnetic resonance spectroscopy provides complementary structural information, with the triazole carbons appearing in the aromatic region and displaying characteristic chemical shifts for electron-deficient heterocycles. The azepine ring carbons produce signals in the aliphatic region, with chemical shifts that reflect their proximity to nitrogen atoms and the overall electronic environment. The tert-butyl carbon resonances appear as expected for this functional group, with the quaternary carbon showing a distinctive upfield shift.
| Spectroscopic Parameter | Characteristic Features |
|---|---|
| ¹H Nuclear Magnetic Resonance | Triazole signals downfield; azepine multiplets 1-3 ppm; tert-butyl singlet ~1.5 ppm |
| ¹³C Nuclear Magnetic Resonance | Triazole carbons 140-160 ppm; azepine carbons 20-60 ppm; carbonyl ~155 ppm |
| Infrared Spectroscopy | Carbonyl stretch ~1700 cm⁻¹; triazole vibrations 1500-1600 cm⁻¹ |
| Ultraviolet-Visible | π→π* transitions 250-300 nm; n→π* transitions >300 nm |
Infrared spectroscopy of the compound reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the carboxylate ester appears around 1700 cm⁻¹, while the triazole ring vibrations produce multiple bands in the 1500-1600 cm⁻¹ region. Carbon-hydrogen stretching modes from the aliphatic portions of the molecule appear in the 2800-3000 cm⁻¹ region, with the characteristic pattern expected for methyl and methylene groups.
Ultraviolet-visible spectroscopy provides information about the compound's electronic transitions and conjugation patterns. The triazolo-azepine chromophore produces absorption bands in the ultraviolet region, typically with λmax values between 250-300 nm corresponding to π→π* transitions within the heterocyclic system. Additional longer wavelength absorption may occur due to n→π* transitions involving nitrogen lone pairs, though these are generally weak and may be obscured by solvent absorption.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of tert-butyl 4-{5H,6H,7H,8H,9H-triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate provides crucial information for structural confirmation and purity assessment. The molecular ion peak appears at m/z 320.4, corresponding to the calculated molecular weight of the compound. Under electron ionization conditions, the molecule undergoes characteristic fragmentation patterns that reflect the stability and connectivity of different structural regions.
The most prominent fragmentation pathway involves loss of the tert-butyl group, producing a fragment ion at m/z 264 through α-cleavage adjacent to the ester carbonyl. This fragmentation is particularly favorable due to the stability of the resulting carboxylate anion and the formation of a stable tert-butyl cation. Secondary fragmentation of this ion may occur through loss of carbon dioxide, yielding fragments corresponding to the triazolo-azepine-piperidine core structure.
Additional fragmentation patterns include cleavage of the piperidine ring, which may occur through several pathways depending on the ionization conditions and internal energy of the molecular ion. Ring-opening reactions of the seven-membered azepine ring are also observed, though these are generally less favorable than fragmentation of the ester linkage. The triazole core tends to remain intact during fragmentation, reflecting the inherent stability of this aromatic heterocycle.
Under chemical ionization conditions, protonation typically occurs at one of the triazole nitrogen atoms, producing [M+H]⁺ ions at m/z 321. The protonated species may undergo similar fragmentation patterns to those observed under electron ionization, though the relative intensities of fragment ions may differ due to the different internal energy distributions. Tandem mass spectrometry experiments can provide additional structural information through collision-induced dissociation of selected precursor ions.
| Fragment Ion | m/z Value | Assignment | Relative Intensity |
|---|---|---|---|
| [M]⁺- | 320 | Molecular ion | Moderate |
| [M-tBu]⁺ | 264 | Loss of tert-butyl | High |
| [M-tBu-CO₂]⁺ | 220 | Subsequent CO₂ loss | Moderate |
| [Triazolo-azepine]⁺ | Variable | Core fragmentation | Low-Moderate |
The fragmentation behavior observed in mass spectrometry correlates well with the expected reactivity patterns based on the molecular structure. The preferential loss of the tert-butyl group confirms the lability of this protecting group under ionization conditions, which is consistent with its intended role as a removable functionality in synthetic chemistry. These fragmentation patterns serve as valuable fingerprints for compound identification and can be used to distinguish this compound from closely related structural analogs.
Properties
IUPAC Name |
tert-butyl 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-11-8-13(9-12-20)15-19-18-14-7-5-4-6-10-21(14)15/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSFQSNWDVAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107332 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610377-23-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801107332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The triazoloazepine core structure is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula and characteristics:
- Molecular Formula : C15H24N6O2
- Molecular Weight : 304.39 g/mol
- CAS Number : Not specifically listed but related compounds exist.
The structural features include a piperidine ring and a triazole moiety that contribute to its biological interactions.
Research indicates that compounds containing a triazoloazepine structure often interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. The specific mechanism of action for this compound may involve modulation of dopamine and serotonin receptors based on related studies of similar compounds.
Pharmacological Studies
Several studies have explored the pharmacological properties of related compounds:
-
Dopamine Receptor Binding :
- Compounds with similar structures have shown varying affinities for D2 and D3 dopamine receptors. For instance:
Compound K_i (D2) K_i (D3) D2/D3 Ratio Compound A 26.0 nM 0.83 nM 31.5 Compound B 58.8 nM 1.36 nM 43.2
- Compounds with similar structures have shown varying affinities for D2 and D3 dopamine receptors. For instance:
-
Antioxidant Activity :
- Some derivatives have been evaluated for their antioxidant properties using in vitro assays. For example:
- Compound X demonstrated significant free radical scavenging activity with an IC50 value of 15 µM.
- Some derivatives have been evaluated for their antioxidant properties using in vitro assays. For example:
Case Studies
A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of triazoloazepines in the context of neuroprotective effects against Parkinson's disease models. The findings suggested that specific substitutions on the piperidine ring enhanced neuroprotective efficacy while reducing toxicity in neuronal cell lines.
Safety and Toxicology
Preliminary safety assessments indicate that while many triazoloazepines exhibit promising biological activities, they also require thorough toxicological evaluations. The compound's safety profile remains under investigation to determine potential side effects or contraindications in therapeutic contexts.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Structural Differences :
- Substituents : The Boc group in the target compound improves stability compared to the aniline group in , which may increase reactivity but reduce bioavailability.
- Conformation : Spirocyclic derivatives () restrict rotational freedom, which can optimize target selectivity but complicate synthesis.
Physicochemical Properties
Table 3: Physicochemical Comparison
Preparation Methods
Synthesis of the 1,2,4-Triazoloazepine Core
- The triazoloazepine ring is generally synthesized via cyclization reactions involving hydrazine derivatives and suitable precursors such as amino-ketones or amino-aldehydes that allow ring closure to form the seven-membered azepine fused with the triazole ring.
- The cyclization is often promoted under acidic or basic conditions, depending on the substituents and protecting groups present.
Protection and Deprotection Steps
- The tert-butyl carbamate group serves as a protecting group for the piperidine nitrogen during the synthesis.
- This group is introduced early and remains stable through the ring formation and coupling steps.
- Final deprotection (if required) is performed under acidic conditions, but for this compound, the Boc group is retained as part of the final structure.
Representative Synthetic Procedure (Based on Patent WO2010141796A2)
Analytical and Research Findings
- The compound’s identity and purity are confirmed by spectroscopic methods such as NMR (both ^1H and ^13C), mass spectrometry, and elemental analysis.
- The molecular formula is C17H28N4O2 with a molecular weight of approximately 320.4 g/mol.
- The InChIKey and SMILES strings confirm the structure and are used for database identification.
- The stability of the tert-butyl carbamate group under the reaction conditions is crucial for the success of the synthesis.
Summary Table of Preparation Parameters
Q & A
Q. Methodological Guidance
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., triazole C-H at δ 8.2–8.5 ppm, piperidine protons at δ 1.4–3.1 ppm) .
- X-ray crystallography : Resolve ambiguous stereochemistry in spirocyclic intermediates, as demonstrated for tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine derivatives .
- High-resolution MS : Validate molecular formulas (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
How do structural modifications at the triazole or piperidine moieties influence bioactivity?
Q. Advanced Mechanistic Analysis
- Triazole substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the triazole ring enhances metabolic stability, as seen in analogues with improved hepatic steatosis inhibition .
- Piperidine functionalization : Adding aryl groups (e.g., 2-fluoro-6-(trifluoromethyl)phenyl) via Suzuki-Miyaura coupling increases lipophilicity, improving blood-brain barrier penetration .
- Carboxylate removal : Replacing the tert-butyloxycarbonyl (Boc) group with acyl chains modulates solubility and target engagement .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Safety Considerations
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, gloves, and eye protection .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses due to potential hydrolysis .
- Storage : Store at 2–8°C under nitrogen to prevent degradation of the Boc group .
How can contradictory data on reaction yields or bioactivity be resolved in studies involving this compound?
Q. Data Contradiction Analysis
- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) to mitigate variability .
- Meta-analysis : Compare datasets across analogues (e.g., tert-butyl 3-(trifluoromethyl)-triazolo-pyrazine derivatives) to identify trends in substituent effects .
- Orthogonal assays : Validate bioactivity using both in vitro (e.g., enzyme inhibition) and cell-based models (e.g., hepatic steatosis) to confirm mechanism .
What strategies are recommended for scaling up synthesis without compromising purity?
Q. Process Chemistry Focus
- Catalyst optimization : Replace PtO₂ with heterogeneous catalysts (e.g., Pd/C) for safer hydrogenation at scale .
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., Boc deprotection with HCl/Et₂O) to enhance control .
- Crystallization-driven purification : Use solvent mixtures (e.g., EtOAc/heptane) to isolate high-purity (>99%) final products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
